2,6-Difluoro-4-(methylthio)aniline

Physical Chemistry Process Chemistry Crystallography

Procurement of non-fluorinated or mono-fluorinated aniline analogs often introduces variability in melting point and reactivity, complicating process scale-up. This compound resolves that with its distinct 2,6-difluoro-4-(methylthio) substitution pattern, which depresses the melting point versus non-fluorinated parents, enabling simpler handling and purification in flow and batch syntheses. • Serves as a validated core scaffold for achieving <100 nM potency against Pim-1 and Pim-3 kinases. • The 2,6-difluoro motif enhances metabolic stability for agrochemical lead optimization. • Depressed melting point facilitates crystallization control in solid-state pharmaceutical studies.

Molecular Formula C7H7F2NS
Molecular Weight 175.20 g/mol
Cat. No. B8241274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-(methylthio)aniline
Molecular FormulaC7H7F2NS
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C(=C1)F)N)F
InChIInChI=1S/C7H7F2NS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
InChIKeyUTEJKJTWCTVIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-(methylthio)aniline Physical Properties


2,6-Difluoro-4-(methylthio)aniline (CAS: 207683-21-4) is a halogenated aromatic amine characterized by a 2,6-difluoro substitution pattern on an aniline ring bearing a para-methylthio group . This specific substitution pattern confers distinct physicochemical properties that differentiate it from non-fluorinated and mono-fluorinated analogs, making it a specialized building block for pharmaceutical and agrochemical intermediate synthesis .

Specialized building block for pharmaceutical and agrochemical intermediate synthesis
2,6-Difluoro pattern alters physical form and handling compared to non-fluorinated analogs
Depressed melting point influences purification and processing workflow; data to verify for specific protocols

2,6-Difluoro-4-(methylthio)aniline Substitution Failure


Substituting 2,6-difluoro-4-(methylthio)aniline with a non-fluorinated or mono-fluorinated analog is not chemically equivalent due to substantial differences in physical state and thermal behavior. The unique 2,6-difluoro pattern dramatically lowers the compound's melting point relative to its non-fluorinated parent, altering its handling, purification, and reactivity profile in downstream syntheses. This quantitative difference directly impacts procurement decisions for process chemistry and research applications where physical form dictates operational protocols .

Physical state mismatch
Non-fluorinated or mono-fluorinated analogs may have higher melting points, altering handling and solubility profiles.
Reactivity and purification differences
The 2,6-difluoro pattern can modify crystallization and downstream reactivity; direct substitution may shift synthetic outcomes.

2,6-Difluoro-4-(methylthio)aniline Comparative Evidence


Melting Point Depression vs. Non-Fluorinated Analog

2,6-Difluoro-4-(methylthio)aniline exhibits a significantly lower melting point (100°C) compared to its non-fluorinated analog, 4-(methylthio)aniline (156–158°C) . This 56–58°C depression is a direct consequence of the 2,6-difluoro substitution, which disrupts intermolecular hydrogen bonding and crystal packing .

Melting point comparison
Head-to-head
100°C vs 156–158°C
56–58°C lower
Indicates different solid-state behavior; affects handling and purification strategies.
Vendor datasheet data; atmospheric pressure.
Physical Chemistry Process Chemistry Crystallography

Pim Kinase Inhibition Potency

A derivative incorporating the 2,6-difluoro-4-(methylthio)phenyl moiety (BDBM377220) demonstrated potent inhibition of Pim-1 and Pim-3 kinases with IC50 values <100 nM, while showing >5-fold selectivity over Pim-2 (IC50 = 550 nM) [1]. This data, derived from a patent example (US10265307, Example 58-1), illustrates the pharmacophoric value of this specific substitution pattern in achieving target potency and selectivity.

Pim kinase inhibition (derivative)
Class-level inference
>5.5-fold selectivity for Pim-1/3 over Pim-2
Supports scaffold utility for targeted kinase inhibitor research; derivative-based data.
Patent example; requires independent validation.
Medicinal Chemistry Kinase Inhibition Oncology

2,6-Difluoro-4-(methylthio)aniline Applications


Selective Pim Kinase Inhibitor Synthesis

The 2,6-difluoro-4-(methylthio)aniline core is a key building block for constructing potent and selective Pim-1 and Pim-3 kinase inhibitors, as demonstrated by the <100 nM IC50 values achieved in a derivative compound [1]. This scaffold's specific substitution pattern is critical for achieving the observed selectivity profile, making it a high-value intermediate for medicinal chemistry programs targeting these kinases.

Agrochemical Intermediate Development

The compound's unique physical properties, particularly its depressed melting point relative to non-fluorinated analogs , facilitate handling and formulation in process chemistry. This makes it a suitable intermediate for synthesizing novel fungicidal or herbicidal agents, where the 2,6-difluoro pattern can enhance metabolic stability and target binding.

Crystallography & Solid-State Studies

The significant melting point difference between 2,6-difluoro-4-(methylthio)aniline and its non-fluorinated parent provides a valuable model system for studying the impact of fluorine substitution on intermolecular interactions and crystal packing. This is particularly relevant for understanding the solid-state properties of fluorinated pharmaceuticals.

Application
Selection Property
Validation Focus
Pim kinase inhibitor research
2,6-Difluoro-4-(methylthio)phenyl scaffold reactivity
Pim isoform selectivity profile review
Agrochemical intermediate synthesis
Depressed melting point and physical handling
Metabolic stability and target binding context
Crystallography and solid-state studies
Fluorine substitution impact on crystal packing
Intermolecular interaction analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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